2-[(4-fluorophenyl)sulfanyl]-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4OS2/c16-11-3-5-13(6-4-11)23-10-14(21)17-8-12-9-20(19-18-12)15-2-1-7-22-15/h1-7,9H,8,10H2,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRYRFKDMNMYFKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)N2C=C(N=N2)CNC(=O)CSC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-fluorophenyl)sulfanyl]-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide typically involves multiple steps:
Formation of the Triazole Ring: The tr
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues with Antimicrobial Activity
Compounds sharing the thioacetamide-triazole scaffold but differing in substituents exhibit varied antibacterial potency. For example:
Key Observations :
- The 4-fluorophenyl group (Compound 39) enhances activity compared to the 2-fluorophenyl analog (Compound 38), likely due to optimized electronic effects .
- The thiophene substituent in the target compound may increase membrane permeability, though empirical validation is needed.
Anticancer and Anti-Inflammatory Analogues
Triazole-acetamide derivatives with fluorinated aryl groups show diverse biological profiles:
Key Observations :
- Fluorophenyl-triazole systems are critical for target engagement in both anticancer and anti-inflammatory contexts .
- The thiophene in the target compound could modulate selectivity for kinases or other sulfur-sensitive targets.
Antiviral Derivatives with Triazole Linkers
Benz[d]isothiazole-triazole hybrids demonstrate protease inhibition:
Key Observations :
- Sulfur-containing heterocycles (e.g., benzisothiazole) enhance protease binding via hydrophobic interactions .
- The thiophene in the target compound may offer similar advantages but requires experimental verification.
Substituent Effects on Bioactivity
- Fluorine Position : 4-Fluorophenyl analogs generally outperform 2- or 3-substituted derivatives in potency, attributed to improved dipole interactions and metabolic stability .
- Triazole Substitution : N-Methylation (e.g., in ZQL-4c) or linkage to thiophene (target compound) may reduce steric hindrance and enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
